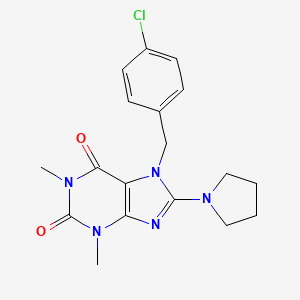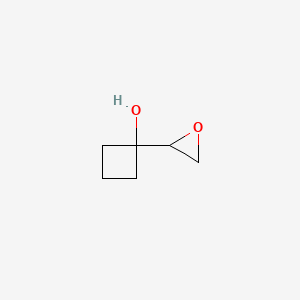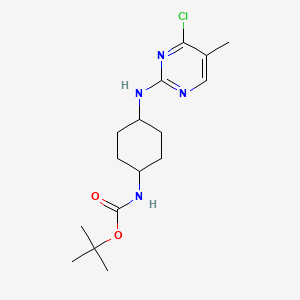![molecular formula C14H12Cl3N3O B2832193 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide CAS No. 1424397-48-7](/img/structure/B2832193.png)
2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide, also known as CEP-28122, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. The compound belongs to the class of pyridine carboxamides and has been investigated for its ability to inhibit the activity of certain enzymes that are involved in the progression of several diseases.
作用機序
2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide is a selective inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which plays a crucial role in the regulation of cellular processes such as apoptosis, inflammation, and stress response. By inhibiting the activity of JNK, 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide can modulate the signaling pathways that are involved in the progression of several diseases.
Biochemical and Physiological Effects
2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been demonstrated to inhibit the activity of JNK in cancer cells, leading to decreased cell proliferation and increased apoptosis. In addition, 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide has been shown to reduce inflammation in animal models of arthritis and neurodegenerative diseases.
実験室実験の利点と制限
2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide has several advantages as a tool compound for laboratory experiments. The compound is highly selective for JNK and has been extensively characterized in vitro and in vivo. However, 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide. One potential application is in the treatment of cancer, where the compound has shown promising results in preclinical studies. In addition, 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide and to explore its potential therapeutic applications.
合成法
The synthesis of 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide involves a multistep process that starts with the reaction of 2,6-dichloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloro-2-(dimethylamino)aniline in the presence of a base to yield 2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide.
科学的研究の応用
2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide has been the subject of extensive research for its potential therapeutic applications. The compound has been investigated for its ability to inhibit the activity of certain enzymes that are involved in the progression of cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3N3O/c1-20(2)12-9(15)4-3-5-10(12)18-14(21)8-6-7-11(16)19-13(8)17/h3-7H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGNAAACBRFVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)NC(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2832111.png)
![methyl 5-(((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2832112.png)
![3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832113.png)
![Ethyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2832114.png)
![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832115.png)

![6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2832120.png)
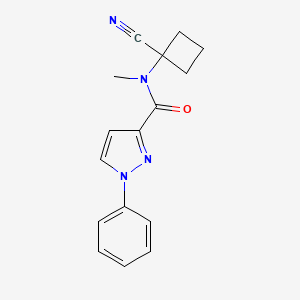
![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2832123.png)
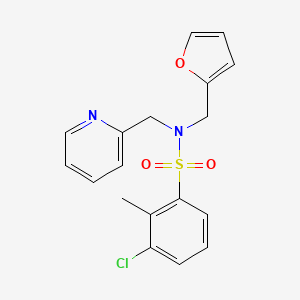
![5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2832128.png)
